molecular formula C11H10ClNO B1595823 (2-Chloro-8-methylquinolin-3-yl)methanol CAS No. 333408-31-4

(2-Chloro-8-methylquinolin-3-yl)methanol

Cat. No. B1595823
M. Wt: 207.65 g/mol
InChI Key: GQLHTRIZUUCKGQ-UHFFFAOYSA-N
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Description

(2-Chloro-8-methylquinolin-3-yl)methanol, also known as 2-CQM, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in acetonitrile, alcohols, and other organic solvents. 2-CQM has been used in a variety of laboratory experiments, including enzymatic assays, protein-ligand binding studies, and DNA sequencing. In addition, it has been used as a reagent in organic synthesis and as a fluorescent dye for imaging.

Scientific Research Applications

Photophysical Properties and Synthetic Applications

A study by Singh et al. (2015) explored the synthesis and photophysical properties of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety. These compounds, characterized by various spectroscopic methods, demonstrated significant photophysical properties, which can be useful in developing materials with specific optical characteristics (Singh, Sindhu, & Khurana, 2015).

Methanol Dehydrogenases and Catalysis

Research by Keltjens et al. (2014) discussed the catalytic efficiency of methanol dehydrogenases (MDH) in methylotrophic bacteria, highlighting the role of pyrroloquinoline quinone (PQQ) and rare-earth elements (REE) in enhancing catalytic processes. This insight into methanol metabolism may guide the design of biocatalysts and industrial processes (Keltjens, Pol, Reimann, & Camp, 2014).

Antimicrobial Applications

Kim et al. (2014) investigated the antimicrobial potentials of 4-methylquinoline analogues against foodborne bacteria, derived from Citrullus colocynthis fruits. The study established structure-activity relationships, offering a basis for developing natural preservatives and pharmaceuticals with enhanced antimicrobial activity (Kim, Lee, Yang, & Lee, 2014).

Charge Density Analysis and Molecular Interactions

Hathwar and Guru Row (2010) performed an experimental and theoretical charge density analysis on compounds including 2-chloro-3-quinolinyl methanol. This study provided insights into Cl···Cl intermolecular interactions, which are essential for understanding the properties of halogenated compounds in various applications (Hathwar & Guru Row, 2010).

Photocyclization Studies

Sakurai et al. (2003) explored the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives, leading to the formation of quinolinone and isoquinoline derivatives. This research could have implications for the synthesis of complex heterocyclic structures in pharmaceuticals and organic materials (Sakurai, Maekawa, Kajiwara, Iseya, & Igarashi, 2003).

properties

IUPAC Name

(2-chloro-8-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLHTRIZUUCKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357707
Record name (2-chloro-8-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-8-methylquinolin-3-yl)methanol

CAS RN

333408-31-4
Record name (2-chloro-8-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 333408-31-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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